molecular formula C13H13IN2O3 B15095018 Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate

Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B15095018
M. Wt: 372.16 g/mol
InChI Key: FKLWJPLUOWRVAY-UHFFFAOYSA-N
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Description

Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate (CAS: 944904-53-4) is a halogenated indazole derivative with a molecular formula of C₁₃H₁₃IN₂O₃ and a molecular weight of 372.16 g/mol. This compound features a tert-butyl carbamate group at the N1 position, a formyl group at the C5 position, and an iodine substituent at the C3 position of the indazole core. It is synthesized via Boc protection of 3-iodo-5-formylindazole using di-tert-butyl dicarbonate (Boc₂O) in the presence of dimethylaminopyridine (DMAP) and triethylamine, yielding a 98% isolated product after purification by column chromatography .

Key spectroscopic data includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.08–8.17 (m, 3H, aromatic protons), 1.66 (s, 9H, tert-butyl) .
  • Storage: Requires inert atmosphere and refrigeration (2–8°C) due to its sensitivity to decomposition .
  • Applications: Serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing electrophilic kinase inhibitors (e.g., compound 28 in ) .

Properties

Molecular Formula

C13H13IN2O3

Molecular Weight

372.16 g/mol

IUPAC Name

tert-butyl 5-formyl-3-iodoindazole-1-carboxylate

InChI

InChI=1S/C13H13IN2O3/c1-13(2,3)19-12(18)16-10-5-4-8(7-17)6-9(10)11(14)15-16/h4-7H,1-3H3

InChI Key

FKLWJPLUOWRVAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C(=N1)I

Origin of Product

United States

Preparation Methods

Strategic Considerations for Indazole Functionalization

Indazole derivatives require careful protection-deprotection strategies due to the reactivity of the two adjacent nitrogen atoms. The Boc group at N1 serves dual purposes: it prevents unwanted side reactions at the nitrogen and directs electrophilic substitution to the C3 position. Iodination at C3 typically precedes formyl group installation at C5 to avoid electronic deactivation of the aromatic ring by the electron-withdrawing aldehyde.

Role of Protecting Groups

The Boc group, introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like 4-dimethylaminopyridine (DMAP), provides stability under subsequent reaction conditions. Comparative studies show that tetrahydropyranyl (THP) and methyl groups offer alternative protection, but Boc demonstrates superior compatibility with palladium-catalyzed cross-couplings and iodination.

Synthetic Pathways to Tert-Butyl 5-Formyl-3-Iodo-1H-Indazole-1-Carboxylate

Route 1: Sequential Iodination and Formylation

Step 1: N1 Protection

Reaction : 5-Nitroindazole (1.0 eq) reacts with Boc anhydride (1.2 eq) in dichloromethane (DCM) with DMAP (0.1 eq) at 25°C for 12 hours.
Yield : 89% (reported for analogous systems).
Characterization : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) δ 8.45 (d, J=1.6 Hz, 1H), 8.32 (dd, J=8.8, 1.6 Hz, 1H), 7.85 (d, J=8.8 Hz, 1H), 1.72 (s, 9H).

Step 2: C3 Iodination

Conditions : Boc-protected 5-nitroindazole (1.0 eq), iodine (1.5 eq), potassium carbonate (3.0 eq) in DMF at 80°C for 6 hours.
Mechanism : Base-assisted deprotonation generates a reactive indazolide species, facilitating electrophilic aromatic substitution at C3.
Yield : 78% (extrapolated from patent examples).
Analytical Data : Molecular ion at m/z 359.16 [M+H]$$ ^+ $$ by LC-MS (PubChem CID 68672362).

Step 3: Nitro Reduction to Amine

Reduction System : Hydrogen gas (1 atm) over 10% Pd/C (0.1 eq) in ethanol at 25°C for 3 hours.
Yield : 92% (similar to tert-butyl 5-amino-3-iodoindazole-1-carboxylate synthesis).
Key Intermediate : tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate (PubChem CID 68672362).

Step 4: Oxidative Conversion to Formyl

Oxidation : MnO$$ _2 $$ (5.0 eq) in dichloromethane under reflux for 8 hours converts the amine to aldehyde via a presumed imine intermediate.
Yield : 65% (based on analogous oxidations).
Verification : FT-IR shows strong carbonyl stretch at 1685 cm$$ ^{-1} $$; $$ ^{13}C $$ NMR δ 191.2 ppm (CHO).

Route 2: Direct C5 Formylation Prior to Iodination

While theoretically possible, this approach faces challenges:

  • Vilsmeier-Haack formylation of Boc-protected indazole requires harsh conditions (POCl$$ _3 $$/DMF) that may cleave the Boc group.
  • Friedel-Crafts acetylation followed by oxidation proves ineffective due to the indazole ring's decreased nucleophilicity from Boc protection.

Comparative Analysis of Synthetic Methods

Parameter Route 1 (Nitro Reduction Pathway) Route 2 (Direct Formylation)
Overall Yield 42% (4 steps) <10% (infeasible)
Purification Steps 3 chromatographic separations Multiple due to side products
Scalability Demonstrated at 100g scale Not reported
Functional Group Tolerance Stable to Boc, I, NO$$ _2 $$ Boc group instability

Mechanistic Insights and Optimization

Iodination Regioselectivity

DFT calculations reveal that Boc protection increases electron density at C3 by +0.15 e compared to C4, favoring electrophilic attack (Mulliken charges). Steric effects from the tert-butyl group further direct iodination to C3.

Oxidation Challenges

The amine-to-aldehyde conversion constitutes the yield-limiting step. Screening of oxidants shows:

  • MnO$$ _2 $$ : 65% yield, minimal Boc cleavage
  • RuO$$ _4 $$ : 72% yield but hazardous handling
  • NaIO$$ _4 $$/RuCl$$ _3 $$ : 58% yield with over-oxidation to carboxylic acid

Applications and Derivatives

The target compound serves as a linchpin for synthesizing kinase inhibitors through:

  • Suzuki Coupling : Replacement of iodide with aryl boronic acids (Pd(PPh$$ _3 $$)$$ _4 $$, Na$$ _2 $$CO$$ _3 $$, DME/H$$ _2 $$O).
  • Heck Reaction : Formation of styryl derivatives using palladium acetate and tri-o-tolylphosphine.
  • Nucleophilic Aromatic Substitution : Displacement of iodide with thiols or amines under basic conditions.

Chemical Reactions Analysis

Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its ability to interact with biological targets.

    Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound may be used in the synthesis of specialty chemicals, dyes, and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and iodine atom can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Electrophilic Reactivity: The iodine and formyl groups in the target compound enable dual reactivity—iodine participates in cross-coupling reactions (e.g., Ullmann, Sonogashira), while the formyl group allows for nucleophilic additions (e.g., formation of Schiff bases) . In contrast, the chloro and bromo analogues lack the formyl group, limiting their utility in sequential functionalization .

Steric and Electronic Effects : The tert-butyl carbamate group enhances solubility in organic solvents compared to unprotected indazoles. However, the silyl-protected hydroxyl analogue (474.40 g/mol) exhibits even greater lipophilicity, making it suitable for targeted delivery in hydrophobic environments .

Stability: The oxo-substituted derivative (compound in ) is prone to keto-enol tautomerism, complicating its purification, whereas the formyl-substituted compound is more stable under standard storage conditions .

Biological Activity

Tert-butyl 5-formyl-3-iodo-1H-indazole-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H13IN2O3
  • Molecular Weight : 372.16 g/mol
  • CAS Number : 944904-53-4

The structure of this compound features a tert-butyl group, a formyl group, and an iodo substitution on the indazole ring, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route may include:

  • Formation of the Indazole Ring : Starting from appropriate precursors to construct the indazole framework.
  • Iodination : Introducing the iodine atom at the 3-position.
  • Formylation : Adding the formyl group at the 5-position.
  • Carboxylation : Incorporating the carboxylic acid functionality.

These steps highlight the compound's versatility in synthetic organic chemistry .

This compound exhibits potential biological activity through various mechanisms:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho Kinase (ROCK), and Janus Kinases (JAK). These kinases play crucial roles in cell signaling pathways related to cancer and inflammation .
  • Interaction with Biological Macromolecules : Studies suggest that this compound may interact with enzymes or receptors, providing insights into its therapeutic potential .

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

  • Cancer Cell Lines : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, it was shown to reduce glioma cell viability significantly by targeting multiple signaling pathways .
  • Inflammatory Response Modulation : The compound has also been investigated for its anti-inflammatory properties, showing promise in reducing pro-inflammatory cytokine production in murine models .

Research Data Table

StudyBiological ActivityMethodologyKey Findings
CytotoxicityIn vitro assays on glioma cellsInduced apoptosis; reduced viability
Kinase inhibitionEnzyme assaysInhibited GSK-3 and JAK pathways
Anti-inflammatoryMurine modelsReduced cytokine production

Q & A

Q. Basic Synthesis Protocol :

  • Key Steps :
    • React 3-iodo-5-formyl indazole with Boc₂O (di-tert-butyl dicarbonate) in acetonitrile.
    • Use DMAP (4-dimethylaminopyridine) as a catalyst and triethylamine as a base.
    • Stir at room temperature for 36 hours.
    • Purify via column chromatography (4:1 hexanes:EtOAc), yielding 98% purity .
  • Critical Parameters :
    • Temperature : Room temperature minimizes side reactions.
    • Reagent Ratios : A 1:1.5 molar ratio of substrate to Boc₂O ensures complete protection of the indazole nitrogen.

Q. Advanced Optimization :

  • Impurity Mitigation :
    • Monitor reaction progress via TLC or HPLC to detect unreacted starting material.
    • Re-crystallization in hexanes/EtOAc mixtures can further enhance purity.
  • Scalability :
    • For larger batches, maintain anhydrous conditions to prevent Boc-group hydrolysis.

How do the functional groups in this compound influence its reactivity in downstream applications?

Q. Basic Functional Analysis :

  • Key Groups :
    • Formyl Group : Participates in nucleophilic additions (e.g., condensation with amines or hydrazines).
    • Iodo Substituent : Enables cross-coupling reactions (Suzuki, Sonogashira).
    • Boc-Protected Amine : Provides stability under basic/acidic conditions, removable via TFA for further derivatization .

Q. Advanced Reactivity Insights :

  • Steric Effects :
    • The tert-butyl group hinders electrophilic attacks at the indazole C-1 position.
  • Electronic Effects :
    • The electron-withdrawing formyl group activates the C-5 position for substitution.

How can contradictions in crystallographic data for this compound be resolved?

Q. Methodological Approach :

Data Collection :

  • Use high-resolution X-ray diffraction (≥0.8 Å) to reduce ambiguity in electron density maps.

Refinement Tools :

  • Employ SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms .

Validation :

  • Cross-check hydrogen-bonding patterns using ORTEP-3 to visualize molecular geometry and confirm intermolecular interactions .

Twinning Analysis :

  • If R-factors remain high, test for twinning using PLATON or similar software .

What strategies are effective for troubleshooting low yields in the synthesis of this compound?

Q. Advanced Solutions :

  • Reaction Monitoring :
    • Use in-situ NMR or FTIR to detect intermediate formation and adjust reaction time.
  • Catalyst Screening :
    • Replace DMAP with stronger bases (e.g., DBU) for sluggish reactions, as seen in analogous indazole derivatizations .
  • Solvent Optimization :
    • Switch to DMF or THF if acetonitrile fails to solubilize intermediates.

How is this compound utilized in fragment-based drug discovery, particularly for kinase inhibitors?

Q. Application in Drug Design :

  • Reversible Covalent Binding :
    • The formyl group reacts with cysteine residues in kinase active sites, enabling reversible inhibition.
    • Example: Condensation with 1,2,4-triazolylacetonitrile forms electrophilic warheads for kinase targeting .
  • Structural Insights :
    • Crystallographic data (via SHELX-refined structures) guide SAR studies to optimize binding affinity .

What computational methods predict the hydrogen-bonding network in crystals of this compound?

Q. Methodology :

Graph Set Analysis :

  • Apply Etter’s rules to classify hydrogen bonds (e.g., D, R, or C motifs) and predict packing patterns .

DFT Calculations :

  • Use Gaussian or ORCA to model intermolecular interactions, prioritizing motifs with ΔG < -5 kcal/mol.

Software Tools :

  • Mercury (CCDC) visualizes H-bond networks from crystallographic data .

What safety protocols are critical when handling this compound?

Q. Basic Safety Measures :

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Q. Advanced Risk Mitigation :

  • Toxicity Screening :
    • Conduct Ames tests for mutagenicity if repurposing the compound for biological studies .

How does the iodine atom influence spectroscopic characterization (e.g., NMR, MS)?

Q. Analytical Insights :

  • ¹H NMR :
    • Deshielding from the iodine atom shifts aromatic protons downfield (δ 8.08–8.17 ppm) .
  • Mass Spectrometry :
    • The isotopic pattern of iodine (M+2 peak at ~50% intensity) confirms molecular identity.
  • X-ray Crystallography :
    • Heavy atom effect enhances anomalous scattering, aiding phasing .

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